Methyl 2-morpholin-4-ylbenzoate Methyl 2-morpholin-4-ylbenzoate
Brand Name: Vulcanchem
CAS No.: 1507004-95-6; 223560-37-0
VCID: VC5110617
InChI: InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
SMILES: COC(=O)C1=CC=CC=C1N2CCOCC2
Molecular Formula: C12H15NO3
Molecular Weight: 221.256

Methyl 2-morpholin-4-ylbenzoate

CAS No.: 1507004-95-6; 223560-37-0

Cat. No.: VC5110617

Molecular Formula: C12H15NO3

Molecular Weight: 221.256

* For research use only. Not for human or veterinary use.

Methyl 2-morpholin-4-ylbenzoate - 1507004-95-6; 223560-37-0

Specification

CAS No. 1507004-95-6; 223560-37-0
Molecular Formula C12H15NO3
Molecular Weight 221.256
IUPAC Name methyl 2-morpholin-4-ylbenzoate
Standard InChI InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-5-11(10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3
Standard InChI Key VEWHGJCMQIPDKI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1N2CCOCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2-morpholin-4-ylbenzoate consists of a benzoate ester core substituted at the 2-position with a morpholine ring. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and potential for hydrogen bonding. Key structural features include:

  • Benzoate ester group: The methyl ester (COOCH3\text{COOCH}_3) at the 1-position of the benzene ring.

  • Morpholine substitution: A morpholine ring attached to the benzene ring’s 2-position via a nitrogen atom .

The compound’s canonical SMILES representation (COC(=O)C1=CC=CC=C1N2CCOCC2\text{COC(=O)C1=CC=CC=C1N2CCOCC2}) and InChIKey (VEWHGJCMQIPDKI-UHFFFAOYSA-N\text{VEWHGJCMQIPDKI-UHFFFAOYSA-N}) provide unambiguous identifiers for its structure.

Crystallographic and Spectroscopic Data

While direct crystallographic data for Methyl 2-morpholin-4-ylbenzoate is limited, analogous compounds, such as Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate, reveal insights into morpholine-containing systems. X-ray diffraction studies of related structures demonstrate chair conformations in morpholine rings and intermolecular interactions such as hydrogen bonds (N–H⋯O, O–H⋯O) and chalcogen contacts (C–S⋯O) . For Methyl 2-morpholin-4-ylbenzoate, nuclear magnetic resonance (NMR) spectroscopy would likely confirm the presence of characteristic signals for the methyl ester (δ3.9ppm\delta \approx 3.9 \, \text{ppm}) and morpholine protons (δ3.62.8ppm\delta \approx 3.6–2.8 \, \text{ppm}).

Synthesis and Purification

Synthetic Routes

The synthesis of Methyl 2-morpholin-4-ylbenzoate typically involves condensation reactions between substituted benzaldehydes and morpholine derivatives. A plausible pathway, inferred from analogous syntheses, includes:

  • Formation of the benzamide intermediate: Reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine under reflux conditions in ethanol.

  • Esterification: Treatment with methanol in the presence of an acid catalyst to yield the methyl ester.

The reaction mechanism involves nucleophilic attack by the morpholine’s nitrogen on the aldehyde carbonyl, followed by dehydration and esterification. Purification is achieved via column chromatography or recrystallization, with purity confirmed by high-performance liquid chromatography (HPLC) and melting point analysis .

Optimization and Yield

Key parameters influencing yield include reaction temperature, solvent polarity, and catalyst selection. Ethanol, a polar protic solvent, facilitates nucleophilic substitution, while reflux conditions (78C\sim 78^\circ \text{C}) enhance reaction kinetics. Yields for similar morpholine-containing compounds range from 60–85%, depending on stoichiometric ratios and workup procedures.

Physicochemical Properties

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 2-Morpholin-4-ylbenzoate

PropertyValue/DescriptionSource
Molecular FormulaC12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}
Molecular Weight221.25 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol)
Storage ConditionsRoom temperature, inert atmosphere

The compound’s solubility profile suggests compatibility with common organic solvents, making it suitable for solution-phase reactions. Stability under ambient conditions aligns with its storage recommendations .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison with Related Compounds

CompoundKey DifferencesBiological ActivitySource
Methyl 4-(2-morpholin-4-ylethyl)benzoateTwo-carbon linker between morpholine and benzoateEnhanced pharmacokinetic properties
Methyl 2-amino-4-morpholinobenzoateAmino substituent at 2-positionAntibacterial lead compound

The absence of a linker in Methyl 2-morpholin-4-ylbenzoate may limit conformational flexibility compared to ethyl-linked analogs but could improve binding affinity in rigid enzymatic pockets .

Recent Advances and Future Directions

Recent crystallographic studies of morpholine-containing benzothiazoles highlight the role of non-covalent interactions (e.g., chalcogen bonds) in stabilizing supramolecular architectures . For Methyl 2-morpholin-4-ylbenzoate, future research could explore:

  • Cocrystal engineering: Leveraging hydrogen bonds to improve solubility.

  • Structure-activity relationships (SAR): Modifying the ester group to enhance bioactivity.

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